Cas no 82751-59-5 (2(3H)-Benzoxazolone, 6-isocyanato-)

2(3H)-Benzoxazolone, 6-isocyanato- 化学的及び物理的性質
名前と識別子
-
- 2(3H)-Benzoxazolone, 6-isocyanato-
- 2-Hydroxybenzo[d]oxazole-6-isocyanate
- 6-isocyanato-3H-1,3-benzoxazol-2-one
- 6-isocyanato-2,3-dihydro-1,3-benzoxazol-2-one
-
- インチ: 1S/C8H4N2O3/c11-4-9-5-1-2-6-7(3-5)13-8(12)10-6/h1-3H,(H,10,12)
- InChIKey: YLIHTDQWRZRNFC-UHFFFAOYSA-N
- ほほえんだ: O1C(NC2C=CC(=CC1=2)N=C=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 273
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 67.8
2(3H)-Benzoxazolone, 6-isocyanato- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081001680-1g |
2-Hydroxybenzo[d]oxazole-6-isocyanate |
82751-59-5 | 98% | 1g |
$12722.12 | 2023-09-01 | |
Alichem | A081001680-500mg |
2-Hydroxybenzo[d]oxazole-6-isocyanate |
82751-59-5 | 98% | 500mg |
$7252.70 | 2023-09-01 | |
Alichem | A081001680-250mg |
2-Hydroxybenzo[d]oxazole-6-isocyanate |
82751-59-5 | 98% | 250mg |
$5388.32 | 2023-09-01 |
2(3H)-Benzoxazolone, 6-isocyanato- 関連文献
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
2(3H)-Benzoxazolone, 6-isocyanato-に関する追加情報
Comprehensive Guide to 2(3H)-Benzoxazolone, 6-isocyanato- (CAS No. 82751-59-5): Properties, Applications, and Market Insights
2(3H)-Benzoxazolone, 6-isocyanato- (CAS No. 82751-59-5) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This heterocyclic compound, featuring both a benzoxazolone core and an isocyanate functional group, serves as a valuable intermediate in pharmaceutical synthesis, material science, and specialty chemical manufacturing. Researchers and industry professionals frequently search for information about 6-isocyanato-2(3H)-benzoxazolone to understand its reactivity, synthesis pathways, and commercial availability.
The molecular structure of 2(3H)-Benzoxazolone, 6-isocyanato- combines the stability of a benzoxazole ring system with the high reactivity of an isocyanate group. This dual characteristic makes it particularly useful for click chemistry applications and polymer modifications. Current trends in green chemistry have increased interest in this compound as researchers explore its potential in creating more sustainable materials with reduced environmental impact. The compound's CAS No. 82751-59-5 serves as a crucial identifier for regulatory compliance and safety documentation across global markets.
In pharmaceutical applications, 6-isocyanato-2(3H)-benzoxazolone has shown promise as a building block for drug discovery. Its molecular framework appears in several experimental compounds targeting neurological disorders and inflammatory conditions. The benzoxazolone moiety is known for its bioisosteric properties, often used to optimize drug candidates' pharmacokinetic profiles. Recent publications in medicinal chemistry journals highlight its utility in developing novel therapeutic agents, particularly in the context of central nervous system (CNS) drug design.
The material science sector utilizes 2(3H)-Benzoxazolone, 6-isocyanato- as a key component in advanced polymer systems. Its isocyanate group readily reacts with hydroxyl groups, making it valuable for producing polyurethane derivatives with enhanced thermal stability and mechanical properties. Manufacturers searching for high-performance polymer additives often consider this compound for specialty coatings, adhesives, and elastomers. The growing demand for smart materials in electronics and automotive industries has further driven research into its potential applications.
From a synthetic chemistry perspective, 82751-59-5 represents an interesting case study in heterocyclic compound manipulation. The isocyanato group at the 6-position offers multiple possibilities for further functionalization through nucleophilic addition reactions. Recent advancements in catalytic processes have improved the efficiency of synthesizing this compound, addressing previous challenges related to yield and purity. These developments align with the pharmaceutical industry's need for reliable chemical intermediates in complex synthesis routes.
Market analysis indicates steady growth in demand for 2(3H)-Benzoxazolone, 6-isocyanato-, particularly from Asia-Pacific regions where pharmaceutical and specialty chemical industries are expanding rapidly. Suppliers and distributors frequently list CAS 82751-59-5 in their catalogs as research-grade and commercial-scale quantities become more available. The compound's pricing trends reflect its niche application status, with purity grades and packaging options significantly affecting market value. Industry reports suggest increasing interest from contract research organizations (CROs) and academic institutions engaged in cutting-edge chemical research.
Quality control and analytical characterization of 6-isocyanato-2(3H)-benzoxazolone require specialized techniques due to its reactive nature. Modern spectroscopic methods including NMR, IR, and HPLC-MS are essential for verifying compound identity and purity. Storage recommendations typically emphasize protection from moisture and careful temperature control to prevent premature polymerization or degradation. These handling considerations are crucial for researchers searching for stable isocyanate derivatives for their projects.
Environmental and safety assessments of 2(3H)-Benzoxazolone, 6-isocyanato- follow standard protocols for reactive organic compounds. While not classified among restricted substances, proper laboratory safety practices must be observed when handling this material. Material safety data sheets (MSDS) for CAS 82751-59-5 provide detailed guidance on personal protective equipment and emergency procedures, reflecting the chemical industry's commitment to responsible substance management.
The future outlook for 6-isocyanato-2(3H)-benzoxazolone appears promising as new applications continue to emerge. Current research explores its potential in bioconjugation chemistry and as a linker molecule in drug delivery systems. The compound's versatility positions it well to meet evolving needs in both life sciences and advanced materials sectors. As synthetic methodologies improve and application knowledge expands, 82751-59-5 will likely maintain its status as a valuable tool for chemical innovation.
For researchers and industry professionals seeking detailed technical specifications about 2(3H)-Benzoxazolone, 6-isocyanato-, numerous scientific databases and chemical supplier platforms provide up-to-date information. The compound's unique combination of a benzoxazolone scaffold with reactive isocyanate functionality ensures its continued relevance across multiple scientific disciplines. As the chemical industry moves toward more specialized and efficient synthetic approaches, compounds like 6-isocyanato-2(3H)-benzoxazolone will play increasingly important roles in developing next-generation materials and pharmaceuticals.
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